![molecular formula C8H15BLi B14782625 Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)

Lithium 9-borabicyclo[3.3.1]nonane hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium 9-borabicyclo[3.3.1]nonane hydride is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN. It is a colorless solid that is widely used as a hydroboration reagent in organic chemistry. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium 9-borabicyclo[3.3.1]nonane hydride is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-THF complex in a 1:1 ratio, followed by refluxing the mixture at 65°C. This process yields a solution containing the dimeric form of 9-BBN in approximately 90% yield .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Análisis De Reacciones Químicas

Types of Reactions

Lithium 9-borabicyclo[3.3.1]nonane hydride undergoes various types of reactions, including:

Hydroboration: It is widely used for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.

Reduction: It acts as a mild reducing agent for the reduction of carbonyl compounds, acid chlorides, and alkenes.

Common Reagents and Conditions

Hydroboration: Typically performed in tetrahydrofuran (THF) at room temperature.

Reduction: Conducted in the presence of stoichiometric amounts of this compound.

Oxidation: Utilizes hydrogen peroxide (H₂O₂) and aqueous potassium hydroxide (KOH) for oxidative cleavage.

Major Products Formed

Terminal Alcohols: Formed from the hydroboration of alkenes followed by oxidation.

Aplicaciones Científicas De Investigación

Lithium 9-borabicyclo[3.3.1]nonane hydride has a wide range of applications in scientific research:

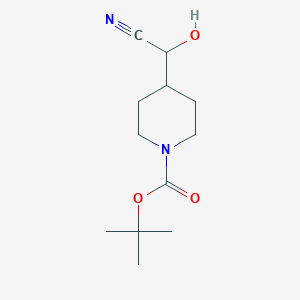

Biology: Employed in the synthesis of biologically active molecules and intermediates.

Medicine: Utilized in the preparation of pharmaceutical compounds and drug intermediates.

Mecanismo De Acción

The mechanism of action of lithium 9-borabicyclo[331]nonane hydride involves the addition of the boron-hydrogen bond across the carbon-carbon double or triple bond of alkenes or alkynesThe steric demand of the compound suppresses the formation of 2-substituted isomers, favoring the formation of terminal alcohols upon subsequent oxidation .

Comparación Con Compuestos Similares

Similar Compounds

Borane (BH₃): A simpler hydroboration reagent but less selective compared to lithium 9-borabicyclo[3.3.1]nonane hydride.

Disiamylborane (Sia₂BH): Another dialkylborane used for hydroboration, known for its high selectivity.

Uniqueness

This compound is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of side products. Its stability and ease of handling make it a preferred reagent in organic synthesis .

Propiedades

Fórmula molecular |

C8H15BLi |

|---|---|

Peso molecular |

129.0 g/mol |

InChI |

InChI=1S/C8H14B.Li.H/c1-3-7-5-2-6-8(4-1)9-7;;/h7-8H,1-6H2;;/q;+1;-1 |

Clave InChI |

KMVUEDZWYQPMRA-UHFFFAOYSA-N |

SMILES canónico |

[H-].[Li+].[B]1C2CCCC1CCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)

![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)

![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)

![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)

![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)

![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)